molecular formula C21H15FN2O B5863580 2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline

2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline

Cat. No. B5863580
M. Wt: 330.4 g/mol
InChI Key: CLOXBCUMOWHZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline, also known as FbOQ, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain.

Mechanism of Action

2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor by glutamate. As a result, this compound blocks the influx of calcium ions into the neuron, which is necessary for the induction of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the density of dendritic spines, which are important for synaptic plasticity and are often lost in neurodegenerative diseases. This compound has also been shown to reduce the levels of several proteins that are involved in synaptic plasticity, such as PSD-95 and GluR1.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its role in various processes. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists. This may require higher concentrations of the compound to achieve the desired effect, which can increase the risk of non-specific effects.

Future Directions

There are several future directions for research on 2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline. One area of interest is the role of NMDA receptors in neurodegenerative diseases and psychiatric disorders. This compound could be used to investigate the involvement of these receptors in the pathogenesis of these diseases and to identify potential therapeutic targets. Another area of interest is the development of more potent and selective NMDA receptor antagonists, which could improve the efficacy and safety of these compounds for clinical use. Finally, this compound could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems and their role in brain function and disease.

Synthesis Methods

The synthesis of 2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline involves several steps, starting from the reaction of 4-fluorobenzyl alcohol with 2-nitrophenylacetic acid to form the corresponding ester. The ester is then reduced to the alcohol using sodium borohydride, followed by a condensation reaction with 2-chloroquinoxaline to produce this compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes in the brain. It has been shown to block NMDA receptor-mediated synaptic plasticity, which is important for learning and memory. This compound has also been used to study the involvement of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in psychiatric disorders such as schizophrenia and depression.

properties

IUPAC Name

2-[4-[(4-fluorophenyl)methoxy]phenyl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O/c22-17-9-5-15(6-10-17)14-25-18-11-7-16(8-12-18)21-13-23-19-3-1-2-4-20(19)24-21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOXBCUMOWHZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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